1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-
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Overview
Description
Nitrogen mustard analog of quinacrine used primarily as a stain in the studies of chromosomes and chromatin. Fluoresces by reaction with nucleic acids in chromosomes.
Scientific Research Applications
Synthesis of DNA Interacting Agents : This compound has been used in synthesizing DNA bis-intercalating agents, such as N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine, which are significant in studying DNA interactions (Moloney, Kelly, & Mack, 2001).
Antiparasitic Activity Research : Research has explored the use of this compound in synthesizing bis(9-amino-6-chloro-2-methoxyacridines) to test their antiparasitic activity against Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum, showing the significance of the linker in these compounds for antiparasitic activity (Girault et al., 2000).
Cytostatic and Schistosomicidal Activities : This compound is involved in the preparation of 9-acridinyl derivatives and their potential as cytostatic agents against melanoma cells, as well as their schistosomicidal activities (Hansen, Langvad, Frandsen, & Buchardt, 1983).
Analytical Methods in Pharmacokinetics : The compound has been a focus in developing analytical methods for quantifying similar compounds in plasma, aiding pharmacokinetic studies (Karle & Olmeda, 1988).
Crystal Structure Analysis : Its derivatives have been used in crystal structure analysis to understand molecular interactions, which is crucial for designing drugs with specific targets (Karle & Karle, 1988).
Antiviral Research : Certain derivatives of this compound have shown promising antiviral activities, offering potential for developing new antiviral agents (Lyakhov et al., 2000).
Gene Delivery Systems : Studies have explored its analogues like chloroquine in enhancing transfection in non-viral gene delivery systems, important for gene therapy (Cheng et al., 2006).
Antimalarial Research : An analogue of this compound has been evaluated for its anti-relapse activity against Plasmodium cynomolgi B, showing potential as an antimalarial agent (Dutta, Puri, Bhaduri, & Seth, 1989).
properties
CAS RN |
64046-79-3 |
---|---|
Product Name |
1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)- |
Molecular Formula |
C23H30Cl5N3O |
Molecular Weight |
541.8 g/mol |
IUPAC Name |
1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C23H28Cl3N3O/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28) |
InChI Key |
JETDZFFCRPFPDH-UHFFFAOYSA-N |
SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Canonical SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Other CAS RN |
4213-45-0 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
synonyms |
Acrichine Yperite Mustard, Quinacrine Quinacrine Mustard Yperite, Acrichine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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